Home > Products > Screening Compounds P117372 > Vitamin D3 derivative
Vitamin D3 derivative -

Vitamin D3 derivative

Catalog Number: EVT-10931315
CAS Number:
Molecular Formula: C24H38O2
Molecular Weight: 358.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Vitamin D3 is primarily sourced from the skin's exposure to ultraviolet B radiation, which converts 7-dehydrocholesterol into previtamin D3. This compound is then thermally isomerized into vitamin D3. Additionally, dietary sources include fatty fish, fish liver oils, and fortified foods. Synthetic derivatives have been developed through various chemical synthesis methods to create compounds with altered pharmacological properties.

Classification

Vitamin D3 derivatives can be classified based on their structural modifications:

  • Hydroxylated derivatives: Such as 25-hydroxyvitamin D3 (calcidiol) and 1,25-dihydroxyvitamin D3 (calcitriol).
  • Alkoxy-substituted derivatives: Modifications at the C2 position.
  • 19-nor derivatives: Compounds lacking a carbon at the 19 position of the steroid structure.
  • Epoxide derivatives: Featuring an epoxide group in the A-ring.
Synthesis Analysis

Methods

The synthesis of vitamin D3 derivatives employs various methods, including:

  • Photochemical synthesis: Utilizing ultraviolet light to convert 7-dehydrocholesterol into previtamin D3, followed by thermal isomerization.
  • Convergent synthesis: Involving separate syntheses of A-ring and CD-ring precursors, which are then combined through chemical modifications.
  • Linear synthesis: A more straightforward approach that modifies existing vitamin D structures without extensive rearrangement.

Technical Details

For example, synthesizing 24R,25-dihydroxyvitamin D3 involves:

  1. Oxidation of a precursor using potassium permanganate.
  2. Silylation of hydroxyl groups for protection during subsequent reactions.
  3. Coupling reactions such as the Wittig reaction to build complex structures.
  4. Final purification through high-pressure liquid chromatography.
Molecular Structure Analysis

Structure

The molecular structure of vitamin D3 consists of a steroid backbone with specific functional groups that define its biological activity. The core structure includes four fused rings (A-D) with a unique open B-ring configuration due to the presence of a double bond.

Data

Key structural features include:

  • Molecular formula: C27H44O
  • Molecular weight: Approximately 384.65 g/mol
  • The presence of hydroxyl groups at positions C1, C25, and sometimes C2 or C3 depending on the derivative.
Chemical Reactions Analysis

Reactions

Vitamin D3 derivatives undergo various chemical reactions during synthesis and modification:

  • Hydroxylation: Introducing hydroxyl groups at specific positions enhances receptor binding.
  • Oxidative cleavage: Used in synthesizing certain metabolites by breaking down existing structures.
  • Substitution reactions: Such as nucleophilic substitutions to introduce new functional groups.

Technical Details

For instance, in synthesizing 19-nor derivatives, reactions often involve coupling strategies that selectively modify the steroid framework while maintaining essential functional characteristics.

Mechanism of Action

Process

The mechanism of action for vitamin D3 and its derivatives primarily involves binding to the vitamin D receptor (VDR), which regulates gene expression related to calcium homeostasis and bone metabolism.

Data

Upon binding, the VDR-ligand complex translocates to the nucleus where it interacts with specific response elements on target genes, influencing transcriptional activity. This process is critical for mediating physiological responses such as calcium absorption in the intestines and bone remodeling.

Physical and Chemical Properties Analysis

Physical Properties

Vitamin D3 derivatives exhibit distinct physical properties based on their structure:

  • Solubility: Generally lipophilic; solubility varies with modifications.
  • Melting points: Vary significantly among different derivatives due to structural differences.

Chemical Properties

Chemical stability can be influenced by:

  • Hydroxylation patterns: More hydroxyl groups can enhance solubility but may affect metabolic stability.
  • Reactivity towards light and air, necessitating careful handling during synthesis and storage.
Applications

Scientific Uses

Vitamin D3 derivatives have numerous applications in scientific research and medicine:

  • Bone health supplements: Used to prevent or treat osteoporosis by enhancing calcium absorption.
  • Cancer research: Investigated for their potential roles in cell differentiation and apoptosis in cancer cells.
  • Immunomodulation studies: Explored for their effects on immune responses in conditions like autoimmune diseases.
Historical Evolution & Biochemical Significance of Vitamin D3 Derivatives

Discovery and Early Structural Characterization of Vitamin D3 Analogs

The foundational discovery of vitamin D3 (cholecalciferol) emerged from early 20th-century efforts to understand antirachitic compounds. Adolf Windaus and colleagues achieved the isolation and structural characterization of vitamin D3 in 1937, identifying it as the natural form produced in human skin via ultraviolet B (UVB) irradiation of 7-dehydrocholesterol [1] [2]. This breakthrough resolved a longstanding dichotomy between nutritional and environmental (sunlight) approaches to preventing rickets, demonstrating that cutaneous synthesis generated a compound biochemically distinct from the plant-derived vitamin D2 (ergocalciferol) characterized earlier by Windaus in 1931 [1] [4]. The critical structural divergence between these vitamers lies in the side chain: vitamin D3 possesses a saturated side chain without the C22-C23 double bond and C24 methyl group characteristic of vitamin D2 [4] [6].

Metabolic activation studies revealed that vitamin D3 itself is biologically inert, functioning as a prohormone. Sequential enzymatic hydroxylation, first in the liver (25-position, catalyzed primarily by cytochrome P450 2R1 (CYP2R1)) and subsequently in the kidneys (1α-position, catalyzed by cytochrome P450 27B1 (CYP27B1)), yields the hormonally active metabolite 1α,25-dihydroxyvitamin D3 (calcitriol) [2] [7]. This discovery, elucidated between the 1960s and 1970s, established the metabolic pathway essential for biological activity and laid the groundwork for understanding vitamin D3 endocrinology [1] [2]. Calcitriol's structure, featuring hydroxyl groups at carbons 1, 3, and 25, enables high-affinity binding to the vitamin D receptor (Vitamin D Receptor), distinguishing it from its precursors [6] [7].

Table 1: Key Naturally Occurring Vitamin D3 Analogs and Metabolites

CompoundSystematic NameSite of Synthesis/OriginPrimary Significance
7-Dehydrocholesterol(3β)-Cholesta-5,7-dien-3-olSkin (epidermis)Provitamin D3 precursor
Vitamin D3 (Cholecalciferol)(6R)-6-[(1E,3E,5E,7E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-1,3,5,7-tetraen-1-yl]-2-methylcyclohex-2-ene-1,4-diolSkin (UVB conversion of 7-dehydrocholesterol)Prohormone, nutritional form
25-Hydroxyvitamin D3 (Calcidiol)(6R)-6-[(1E,3E,5E,7E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-1,3,5,7-tetraen-1-yl]-2-methyl-4,6-cyclohexadiene-1,25-diolLiver (CYP2R1/CYP27A1)Major circulating metabolite, status indicator
1α,25-Dihydroxyvitamin D3 (Calcitriol)(1R,3S,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1,3,25-triolKidney (CYP27B1), extra-renal sitesBiologically active hormone, binds Vitamin D Receptor

The identification of 24,25-dihydroxyvitamin D3 and other metabolites further expanded the vitamin D3 analog landscape, revealing complex regulatory mechanisms involving cytochrome P450 24A1 (CYP24A1)-mediated catabolism [2] [5]. These early structural characterizations were pivotal, demonstrating that subtle modifications—particularly to the A-ring (hydroxylation pattern) and the aliphatic side chain—profoundly influenced biological activity and receptor affinity [5] [6].

Emergence of Synthetic Derivatives in Pharmacological Research

The synthesis of vitamin D3 analogs accelerated dramatically following the elucidation of calcitriol's structure and its nuclear receptor (Vitamin D Receptor). Initial efforts focused on mitigating calcitriol's potent calcemic effects (induction of hypercalcemia and hyperphosphatemia) while retaining or enhancing specific therapeutic actions. This led to targeted chemical modifications at three key regions: the A-ring, the seco-B ring, and, most extensively, the side chain [5].

Side chain engineering proved particularly fruitful. Early successes included 1α-hydroxyvitamin D3 (alfacalcidol), a prodrug requiring only hepatic 25-hydroxylation to become active. This analog offered therapeutic utility in renal impairment where renal 1α-hydroxylation is compromised [5]. Further modifications yielded compounds with dramatically altered pharmacokinetics and receptor binding profiles. The introduction of double bonds (e.g., calcipotriol/calcipotriene), hydroxyl groups, fluorine atoms, or unsaturation, and the alteration of chain length or terminal groups, generated derivatives with reduced calcemic activity relative to their cell-regulating effects [5]. For instance, calcipotriol (containing a C22-C23 double bond, a 24-hydroxyl group, and a cyclopropyl ring at C24-C25-C26-C27) exhibits approximately 100-200 times lower affinity for the vitamin D plasma carrier protein than calcitriol, facilitating rapid cutaneous clearance and minimizing systemic exposure after topical application. This structural design underpinned its approval as a first-line topical treatment for psoriasis, leveraging Vitamin D Receptor-mediated effects on keratinocyte proliferation and differentiation without significant systemic calcium mobilization [5].

The quest for tissue-selective Vitamin D Receptor modulators spurred the development of analogs like paricalcitol (19-nor-1α,25-dihydroxyvitamin D2), bearing a D2-like side chain without the C19 exocyclic methylene group, and doxercalciferol (1α-hydroxyvitamin D2). These exhibit preferential actions in the parathyroid gland for suppressing parathyroid hormone secretion in chronic kidney disease, with reduced intestinal calcium absorption compared to calcitriol [5]. Similarly, eldecalcitol (with a unique 3-hydroxypropoxy group at C2β and a modified side chain) demonstrates enhanced bone-targeted activity for osteoporosis treatment [5].

Table 2: Major Synthetic Vitamin D3 Derivatives and Their Structural/Functional Innovations

Derivative (Example)Core Structural ModificationsPrimary Therapeutic Rationale/AdvantageKey Clinical Applications
Alfacalcidol (1α-OH-D3)1α-Hydroxyl group (lacks 25-OH)Bypasses defective renal 1α-hydroxylation; prodrugRenal osteodystrophy, hypoparathyroidism
Calcipotriol/CalcipotrieneC22-C23 double bond; 24-hydroxy; 24-cyclopropyl groupReduced systemic exposure; high topical potency; rapid catabolismTopical treatment of psoriasis
Tacalcitol (1α,24(R)-(OH)2D3)Natural metabolite; additional 24R-hydroxylPhysiological metabolite; regulates proliferation/differentiationTopical treatment of psoriasis, vitiligo
Paricalcitol (19-nor-1α,25-(OH)2D2)Vitamin D2 backbone; absence of C19 methylene groupReduced calcemic/phosphateemic activity; tissue selectivitySecondary hyperparathyroidism in CKD
Doxercalciferol (1α-OH-D2)Vitamin D2 backbone; 1α-hydroxyl group (lacks 25-OH)Prodrug; potentially lower hypercalcemia risk than D3 analogsSecondary hyperparathyroidism
Eldecalcitol (ED-71)2β-(3-Hydroxypropoxy) group; modified D3 side chainEnhanced bone affinity; potent inhibition of bone resorptionOsteoporosis (inhibition of bone resorption)
Maxacalcitol (OCT, 22-oxa-1α,25-(OH)2D3)Oxygen atom at C22 (replaces carbon)Resistance to CYP24A1 degradation; prolonged effectSecondary hyperparathyroidism, psoriasis

Rational drug design increasingly exploited Vitamin D Receptor ligand binding domain dynamics. Modifications aimed to induce distinct Vitamin D Receptor conformational changes, thereby altering co-regulator protein recruitment profiles. This strategy sought to dissociate classical genomic actions on calcium homeostasis from non-classical actions (e.g., cell differentiation, immune modulation) or rapid, non-genomic signaling pathways [5] [6]. Derivatives like 20-epi-vitamin D analogs (e.g., becocalcidiol/MC 1288) demonstrated significantly altered Vitamin D Receptor conformation and enhanced transcriptional activity, highlighting the profound impact of stereochemistry [5]. Furthermore, the exploration of 14-epi analogs and modifications at C2α/C2β (e.g., eldecalcitol) further expanded the repertoire of structurally unique, high-potency derivatives with distinct biological profiles [5].

Evolution of Nomenclature Systems for Vitamin D3 Structural Variants

The nomenclature of vitamin D3 derivatives has undergone significant evolution, reflecting the progression from initial empirical discoveries to systematic chemical classification. Early nomenclature was largely descriptive and functionally oriented. The term "Vitamin D" itself, coined by nutritionists in the early 1920s, was defined operationally as the dietary factor preventing rickets, not by its chemical structure [1] [6]. The initial characterization of distinct antirachitic compounds led to the sequential designations "Vitamin D1" through "Vitamin D5" [4]:

  • Vitamin D1: Initially thought to be a pure compound, later recognized as a molecular complex (1:1 adduct) of vitamin D2 (ergocalciferol) and lumisterol, a photoisomer of ergosterol [4]. This designation is obsolete.
  • Vitamin D2 (Ergocalciferol): Isolated from irradiated ergosterol (plant/fungal sterol) by Askew et al. in 1931 [2] [4].
  • Vitamin D3 (Cholecalciferol): Isolated and characterized by Windaus et al. in 1935-1937 from UV-irradiated 7-dehydrocholesterol (animal sterol) [1] [2] [4].
  • Vitamin D4 (22-Dihydroergocalciferol): A synthetic or semi-synthetic analog derived from reduction of vitamin D2 [4].
  • Vitamin D5 (Sitocalciferol): Derived from irradiation of 7-dehydrositosterol [4].

This numerical system (D1-D5) proved inadequate with the discovery of metabolites, synthetic analogs, and the realization that D1 was not a single entity. Consequently, metabolite-based names emerged, often incorporating hydroxylation sites. Key examples include:

  • 25-Hydroxyvitamin D3 (25(OH)D3, Calcidiol): The major circulating form.
  • 1α,25-Dihydroxyvitamin D3 (1,25(OH)2D3, Calcitriol): The hormonally active form.
  • 24R,25-Dihydroxyvitamin D3 (24,25(OH)2D3): A major catabolite pathway metabolite.

The proliferation of synthetic analogs necessitated more precise and systematic naming based on chemical structure. The International Union of Pure and Applied Chemistry (IUPAC) and International Union of Biochemistry and Molecular Biology (IUBMB) rules for steroids and secosteroids form the basis for modern systematic nomenclature [4] [5]. Core principles include:

  • Parent Hydride: Vitamin D3 derivatives are derivatives of (5Z,7E)-9,10-secocholesta-5,7,10(19)-triene. The prefix "seco" indicates fission of the bond between carbon atoms 9 and 10 of the steroid B-ring [4] [5].
  • Stereochemistry: Designated by prefixes (e.g., 1α, 3β, 25R) using α (down), β (up) for substituents relative to the plane of the ring system, and R/S for chiral centers in the side chain. The natural configuration at C6 is R in vitamin D3 and its metabolites [5].
  • Substituents: Named with locants and prefixes (e.g., hydroxy, fluoro, methyl, oxa) in alphabetical order. Oxygen replacing carbon is denoted by "oxa" with the locant (e.g., 22-oxacalcitriol for maxacalcitol) [5].
  • Unsaturation: Indicated by changing the suffix "-ane" to "-ene" (e.g., cholesta-5,7,10(19)-triene) and specifying locants.
  • Modifications to the Parent Structure: Deletion of a methyl group is indicated by "nor" with the locant (e.g., 19-nor). Ring expansion or contraction uses specific prefixes ("homo", "nor") [5].

While systematic names are unambiguous, they are often complex for routine use. Therefore, approved nonproprietary names (International Nonproprietary Names, INNs) and widely accepted trivial names remain crucial in pharmacological and clinical contexts (e.g., Calcitriol, Alfacalcidol, Paricalcitol, Doxercalciferol, Calcipotriol, Tacalcitol, Eldecalcitol) [5]. The nomenclature continues to evolve to accommodate novel structural classes designed for enhanced receptor selectivity or metabolic stability.

Table 3: Evolution of Vitamin D3 Derivative Nomenclature

Nomenclature EraBasisExamplesLimitations/Advancements
Empirical / Functional (Early 20th Century)Biological activity source; Sequence of isolationVitamin D1 (complex), Vitamin D2, Vitamin D3, Vitamin D4, Vitamin D5Obscured chemical nature; became obsolete with structural elucidation; D1 not a pure compound
Metabolite-Based (Mid-Late 20th Century)Hydroxylation sites and order25-Hydroxycholecalciferol (Calcidiol); 1α,25-Dihydroxycholecalciferol (Calcitriol); 24R,25-DihydroxycholecalciferolReflects metabolic pathway; intuitive for endogenous compounds; insufficient for complex synthetics
Systematic Chemical (IUPAC/IUBMB) (Late 20th Century - Present)Parent secosteroid structure; precise locants, stereochemistry, substituents(5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3β,25-diol (Cholecalciferol); (1R,3S,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1,3,25-triol (Calcitriol); methyl (2E)-2-[(1R,3aS,4E,7aR)-1-[(1R,3aR,4E,7S,7aR)-7-hydroxy-7-methyl-1,4,5,6,7,7a-hexahydro-3aH-inden-1-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]acetate (Calcipotriol monohydrate INN structure)Unambiguous; complex; requires knowledge of rules; essential for novel chemical entities
Nonproprietary Names (INN) & Common Trivial NamesRegulatory approval; historical usage; simplicityCalcitriol, Alfacalcidol, Paricalcitol, Doxercalciferol, Calcipotriol, Tacalcitol, Eldecalcitol, MaxacalcitolPractical for clinical and pharmacological use; may not reveal structural features

Properties

Product Name

Vitamin D3 derivative

IUPAC Name

4-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanal

Molecular Formula

C24H38O2

Molecular Weight

358.6 g/mol

InChI

InChI=1S/C24H38O2/c1-16(5-4-14-25)20-8-9-21-19-7-6-17-15-18(26)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,14,16,18-22,26H,4-5,7-13,15H2,1-3H3

InChI Key

GKTDPIQLKVFPBU-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.